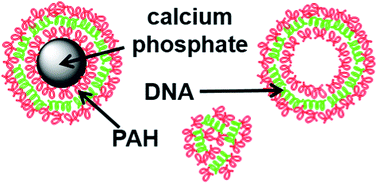Nanocapsules of a cationic polyelectrolyte and nucleic acid for efficient cellular uptake and gene transfer
Journal of Materials Chemistry B Pub Date: 2014-05-20 DOI: 10.1039/C4TB00392F
Abstract
Polyelectrolyte nanocapsules, consisting of poly(allylamine hydrochloride) (PAH) and a nucleic acid, i.e. either DNA or siRNA, were prepared with calcium phosphate nanoparticles as template. This inorganic core was removed by a combination of acid treatment and dialysis, leading to capsules with a diameter of about 140 nm. These capsules were well taken up by HeLa cells and led to an efficient gene transfer, i.e. transfection by DNA and gene silencing by siRNA. They behaved clearly different from unstructured aggregates of DNA and PAH, i.e. polyplexes, underscoring the effect of their internal structure.


Recommended Literature
- [1] Back cover
- [2] Investigation of new routes for the preparation of mesoporous calcium oxide supported nickel materials used as catalysts for the methane dry reforming reaction
- [3] Olive leaf extract concentrated in hydroxytyrosol attenuates protein carbonylation and the formation of advanced glycation end products in a hepatic cell line (HepG2)
- [4] Gauging electronic dissymmetry in bis-chelates of titanium(iv) using sterically and electronically variable 2,2′-biphenoxides†
- [5] Comparison of secondary organic aerosol generated from the oxidation of laboratory precursors by hydroxyl radicals, chlorine atoms, and bromine atoms in an oxidation flow reactor†
- [6] Contents list
- [7] Microfluidic communicating vessel chip for expedited and automated immunomagnetic assays
- [8] Synthesis, structure and oxidation of new ytterbium(ii) bis(phenolate) compounds and their catalytic activity towards ε-caprolactone†
- [9] A photochromic system based on photochemical or thermal chelate exchange on Ru(phen)2L2+ (L = diimine or dinitrileligand)
- [10] Supramolecular synthons in fluorinated benzyl nitrophenyl sulfides†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 149428-64-8









